tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate physical properties
tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate physical properties
An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and structural properties of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data on its stereoisomeric forms, analytical characterization, synthesis, and handling. By explaining the causality behind its properties and procedural choices, this guide serves as an authoritative resource for utilizing this versatile building block in the synthesis of complex therapeutic agents, particularly those targeting the central nervous system.
Introduction
The 8-azabicyclo[3.2.1]octane, commonly known as the nortropane scaffold, is a privileged structure in medicinal chemistry. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands with high specificity for biological targets. The introduction of a hydroxyl group at the C3 position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom yields tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, a highly valuable and versatile intermediate.
The Boc group enhances the molecule's solubility in common organic solvents and deactivates the otherwise reactive secondary amine, allowing for selective chemical transformations at other positions on the scaffold.[1] This compound serves as a crucial starting material in the synthesis of a wide range of pharmaceuticals, including tropane alkaloids and monoamine reuptake inhibitors for treating neurological disorders.[2][3]
A critical aspect of this molecule is its stereochemistry. The hydroxyl group at the C3 position can exist in two diastereomeric orientations: endo (axial) or exo (equatorial). This guide will address the properties of these isomers, as different stereoisomers can lead to vastly different pharmacological activities.
Section 1: Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis. The data presented below is a consolidation from various chemical suppliers and databases. It is important to note that some properties, particularly melting points, are specific to a given stereoisomer, while others, like boiling point and density, are often computationally predicted and may apply generally to the molecular formula.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁NO₃ | [2][4][5][6] |
| Molecular Weight | 227.30 g/mol | [2][4][5] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 139.5 - 140.8 °C (exo-isomer) | [2] |
| Boiling Point | 327.9 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.146 g/cm³ (Predicted) | [7] |
| Refractive Index | 1.52 (Predicted) | [7] |
| Vapor Pressure | 1.48E-05 mmHg at 25°C (Predicted) | [7] |
| Solubility | Soluble in many organic solvents (e.g., Dichloromethane, Ethyl Acetate). The presence of the tert-butyl group increases lipophilicity.[1] | N/A |
| Storage Conditions | 2-8°C, sealed in a dry environment | [2][8] |
Section 2: Stereochemistry and Isomeric Forms
The biological activity of molecules derived from this scaffold is critically dependent on its three-dimensional structure. The nortropane ring system is conformationally locked, and the C3-hydroxyl group can be in one of two positions relative to the piperidine ring containing the nitrogen bridge.
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Exo Isomer: The hydroxyl group points away from the six-membered ring, occupying an equatorial-like position.
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Endo Isomer: The hydroxyl group points towards the six-membered ring, occupying an axial-like position.
These two diastereomers can be separated by chromatography and will exhibit distinct signals in NMR spectroscopy and often have different physical properties, such as melting points.
Caption: Stereoisomers of the title compound.
Section 3: Synthesis and Purification
The most common and straightforward synthesis of this compound involves the protection of the nitrogen atom of the parent alcohol, 8-azabicyclo[3.2.1]octan-3-ol (nortropine for the endo isomer or pseudonortropine for the exo isomer), using di-tert-butyl dicarbonate (Boc₂O).
Expert Rationale:
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Reagent Choice: Boc₂O is the reagent of choice for Boc-protection due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and CO₂), which are volatile and easily removed.
-
Base: A non-nucleophilic base, such as triethylamine (TEA), is required to neutralize the carboxylic acid byproduct formed during the reaction, driving the equilibrium towards the protected product.
-
Solvent: Aprotic solvents like dichloromethane (DCM) are ideal as they readily dissolve the starting materials without interfering with the reaction.
-
Workup: The aqueous workup sequence is a self-validating purification step. The wash with a weak acid (e.g., citric acid) removes any unreacted TEA, while subsequent water and brine washes remove water-soluble impurities before the final drying and concentration steps.[9]
Representative Synthetic Protocol (endo-isomer):
-
Dissolve endo-8-azabicyclo[3.2.1]octan-3-ol (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction.
-
Add triethylamine (2.0 eq) to the solution, followed by the slow, dropwise addition of di-tert-butyl dicarbonate (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with distilled water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous citric acid, distilled water, and saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, often a white solid, can be further purified by recrystallization or silica gel chromatography if necessary.[9]
Caption: General workflow for Boc-protection synthesis.
Section 4: Analytical Characterization
Confirming the identity and purity of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is essential. A combination of spectroscopic methods provides a robust, self-validating system for characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show a characteristic singlet at ~1.4 ppm integrating to 9 protons, corresponding to the magnetically equivalent protons of the tert-butyl group. The protons on the bicyclic scaffold will appear as complex multiplets in the region of 1.5-4.5 ppm. The proton on the carbon bearing the hydroxyl group (H3) is a key diagnostic signal, and its coupling pattern and chemical shift can help distinguish between endo and exo isomers.
-
¹³C NMR: Will display signals for the quaternary carbons of the Boc group (~80 ppm for C(CH₃)₃ and ~155 ppm for C=O), along with signals for the seven distinct carbons of the nortropane skeleton.
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
Key diagnostic peaks include a broad O-H stretch around 3400 cm⁻¹, C-H stretches from the alkyl groups just below 3000 cm⁻¹, and a strong C=O stretch from the carbamate group around 1670-1700 cm⁻¹. The presence of both the O-H and C=O stretches is a strong confirmation of the structure.
-
Section 5: Handling, Storage, and Safety
Proper handling and storage are necessary to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[2][8] It should be kept in a dry environment to prevent hydrolysis of the carbamate.
-
Safety: While specific toxicity data is limited, related compounds carry GHS hazard warnings. Users should treat this compound with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Signal Word: Warning/Danger
-
Hazard Statements: May include H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Conclusion
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a foundational building block in modern synthetic and medicinal chemistry. Its well-defined physical properties, coupled with its stereochemical complexity and synthetic accessibility, make it an indispensable tool for developing novel therapeutics. A thorough understanding of its properties, including the distinctions between its stereoisomers, is paramount for its effective use in the laboratory. This guide provides the essential data and procedural rationale to empower researchers in their synthetic endeavors.
References
- Current time inform
-
tert-Butyl 3-exo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate. MySkinRecipes. [Link]
-
tert-Butyl 3-endo-3-hydroxy-8-azabicyclo(3.2.1)octane-8-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
CAS 143557-91-9: tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate. Chemcas. [Link]
-
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate. MySkinRecipes. [Link]
-
tert-Butyl 3-hydroxy-8-azabicyclo(3.2.1)octane-8-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
- WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
-
Tert-butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate. PubChemLite, National Center for Biotechnology Information. [Link]
-
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate,478837. Chem-Space. [Link]
Sources
- 1. CAS 143557-91-9: tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]o… [cymitquimica.com]
- 2. tert-Butyl 3-exo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate [myskinrecipes.com]
- 3. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 4. tert-Butyl 3-endo-3-hydroxy-8-azabicyclo(3.2.1)octane-8-carboxylate | C12H21NO3 | CID 11160507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 3-hydroxy-8-azabicyclo(3.2.1)octane-8-carboxylate | C12H21NO3 | CID 21187725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate143557-91-9,Purity96%_Ryan Scientific, Inc. [molbase.com]
- 8. tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate [myskinrecipes.com]
- 9. tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | 143557-91-9 [chemicalbook.com]
- 10. tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | 478837-18-2 [chemicalbook.com]
